N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core fused with a benzene and oxazole ring. The molecule is substituted at the 2-position with an amine group linked to a pyrrolidine ring, which is further functionalized with an oxan-4-yl (tetrahydropyran-4-yl) group.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-4-15-14(3-1)18-16(21-15)17-12-5-8-19(11-12)13-6-9-20-10-7-13/h1-4,12-13H,5-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQOVODPNYMMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=CC=CC=C3O2)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring, and finally the formation of the benzoxazole moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions or ring-closing metathesis.
Formation of the Benzoxazole Moiety: This step often involves the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzoxazole vs. Benzothiazole Derivatives
- Target Compound : The benzoxazole core contains an oxygen atom in the heterocyclic ring, contributing to moderate polarity and hydrogen-bonding capability.
- N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine (): Replaces oxygen with sulfur in the benzothiazole core.
Quinoline vs. Benzoxazole Derivatives
- Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) (): Features a quinoline core, a larger aromatic system with a nitrogen atom at the 1-position. The fluorine substituent introduces electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets. The piperidine-oxane linkage differs from the target compound’s pyrrolidine-oxane group, affecting conformational flexibility .
Substituent and Functional Group Analysis
Amine-Linked Substituents
- Target Compound : Pyrrolidin-3-yl group provides a five-membered amine ring with stereochemical variability, while the oxan-4-yl substituent adds a tetrahydropyran moiety, enhancing solubility and metabolic resistance.
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Utilizes a pyrazole core with a cyclopropylamine substituent.
Oxane and Piperidine/Pyrrolidine Linkages
- 5-(3-(Methylsulfonyl)phenyl)-N-(6-morpholinopyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (): Incorporates a morpholine group instead of oxane. Morpholine’s oxygen atom offers stronger hydrogen-bonding capacity, which may influence solubility and target engagement compared to the target compound’s tetrahydropyran group .
Table 1: Key Structural and Property Comparisons
Biological Activity
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a unique structure that combines a pyrrolidine moiety with a benzoxazole ring. This structural configuration is critical for its biological activity.
Structural Formula
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases and metabolic disorders.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
A study investigating a series of benzoxazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects on AChE and BuChE. The IC50 values for these compounds ranged from 5.80 µM to 40.80 µM for AChE and 7.20 µM to 42.60 µM for BuChE, demonstrating their potential as therapeutic agents against Alzheimer's disease .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| This compound | TBD | TBD |
| Standard Donepezil | 33.65 µM | 35.80 µM |
α-Glucosidase Inhibition
In another study, related compounds were evaluated for their α-glucosidase inhibitory activity, which is crucial for managing diabetes. The most active compound in this series showed an IC50 value of 32.49 µM, indicating strong potential as a therapeutic agent for glycemic control .
| Compound | IC50 (α-glucosidase) |
|---|---|
| This compound | TBD |
| Acarbose (Standard) | 120 µM |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary molecular docking studies suggest that the compound interacts with the active sites of target enzymes through non-covalent interactions, influencing their catalytic activities.
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound binds to AChE and α-glucosidase. The binding affinities observed indicate a favorable interaction between the compound and the enzyme active sites, suggesting potential for further development as a drug candidate.
Case Study 1: Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound not only inhibit AChE but also exhibit neuroprotective effects in cellular models of neurodegeneration. These findings support the hypothesis that such compounds may be beneficial in treating conditions like Alzheimer's disease .
Case Study 2: Diabetes Management
Another study focused on the α-glucosidase inhibitory activity showed that certain analogs significantly reduced postprandial blood glucose levels in diabetic models, indicating their potential role in diabetes management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
